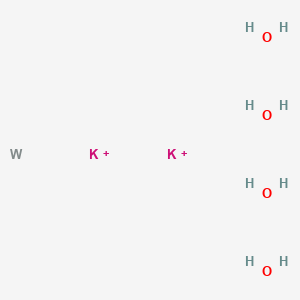
Dipotassium;tungsten;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tungstate(VI) is an inorganic compound with the chemical formula K₂WO₄. It is a white crystalline solid that is highly soluble in water. This compound is a salt of tungstic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium tungstate(VI) can be synthesized through the reaction of tungsten(VI) oxide (WO₃) with potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in an aqueous solution. The reaction typically occurs at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows: [ \text{WO}_3 + 2\text{KOH} \rightarrow \text{K}_2\text{WO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, potassium tungstate(VI) is often produced by reacting tungsten ores, such as scheelite or wolframite, with potassium carbonate in a high-temperature furnace. The resulting product is then purified through recrystallization to obtain high-purity potassium tungstate(VI).
Análisis De Reacciones Químicas
Types of Reactions
Potassium tungstate(VI) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can act as an oxidizing agent in certain chemical reactions.
Substitution Reactions: Potassium tungstate(VI) can participate in substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Potassium tungstate(VI) can be reduced to lower oxidation states using reducing agents such as hydrogen peroxide (H₂O₂).
Substitution: It can react with various organic and inorganic ligands under controlled pH and temperature conditions to form different complexes.
Major Products Formed
The major products formed from the reactions of potassium tungstate(VI) depend on the specific reagents and conditions used. For example, reacting potassium tungstate(VI) with hydrogen peroxide can produce peroxo-tungstate complexes.
Aplicaciones Científicas De Investigación
Potassium tungstate(VI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and polymerization reactions.
Biology: Potassium tungstate(VI) is used in biochemical assays and as a staining agent in microscopy.
Industry: Potassium tungstate(VI) is used in the production of tungsten-based materials, such as tungsten carbide, and in the manufacturing of catalysts for environmental applications.
Mecanismo De Acción
The mechanism of action of potassium tungstate(VI) involves its ability to act as an oxidizing agent and form various complexes with organic and inorganic ligands. Its molecular targets and pathways depend on the specific application and the nature of the ligands involved. For example, in catalytic reactions, potassium tungstate(VI) can facilitate the transfer of oxygen atoms to substrates, thereby promoting oxidation reactions.
Comparación Con Compuestos Similares
Potassium tungstate(VI) can be compared with other similar compounds, such as:
Sodium tungstate(VI) (Na₂WO₄): Similar in structure and properties, but with sodium instead of potassium.
Ammonium tungstate(VI) ((NH₄)₂WO₄): Contains ammonium ions instead of potassium, and is used in similar applications.
Calcium tungstate(CaWO₄): Used in different applications, such as in phosphors for X-ray screens.
Uniqueness
Potassium tungstate(VI) is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in catalytic and biochemical applications where solubility and stability are important factors.
Propiedades
Fórmula molecular |
H8K2O4W+2 |
|---|---|
Peso molecular |
334.10 g/mol |
Nombre IUPAC |
dipotassium;tungsten;tetrahydrate |
InChI |
InChI=1S/2K.4H2O.W/h;;4*1H2;/q2*+1;;;;; |
Clave InChI |
GWRWPSRHERVPCR-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.[K+].[K+].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


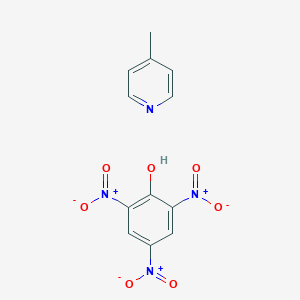
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
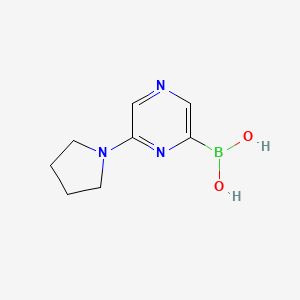
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![ethyl N-[(2,6-dichlorophenyl)carbamothioyl]carbamate](/img/structure/B14115978.png)

![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
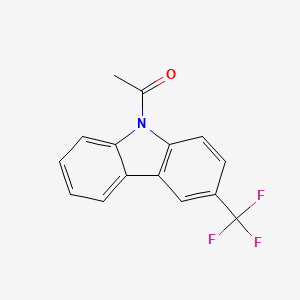

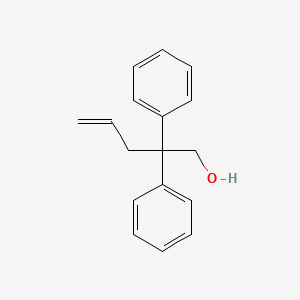
![9-(4-butoxyphenyl)-2-phenethylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14116010.png)
![N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116020.png)
